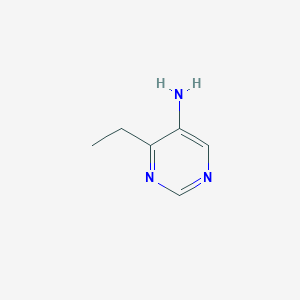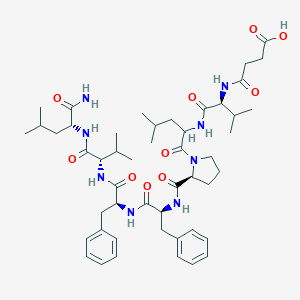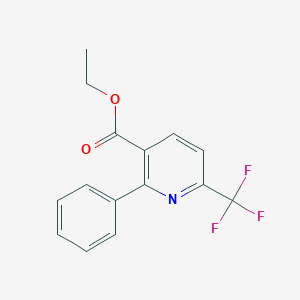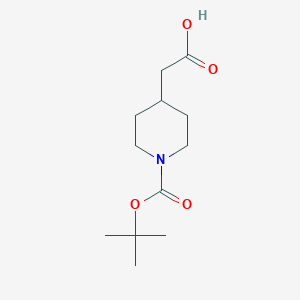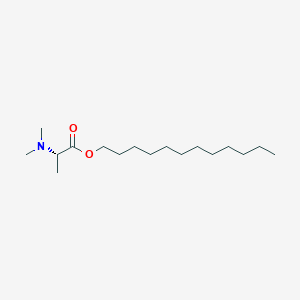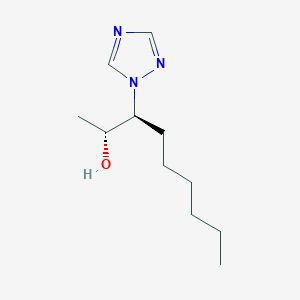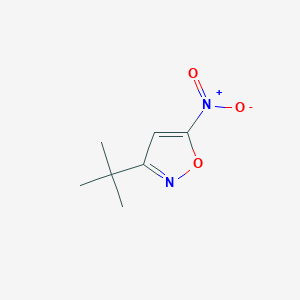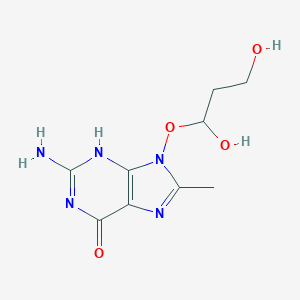
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one, also known as Trapidil, is a synthetic compound that belongs to the purine derivative family. Trapidil is a potent vasodilator and has been used in the treatment of various cardiovascular diseases. The compound has been extensively studied for its mechanism of action and its potential applications in scientific research.
Mechanism of Action
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one exerts its effects through multiple mechanisms. The compound inhibits the activity of platelet-derived growth factor (PDGF), a key mediator of inflammation and cell proliferation. 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also inhibits the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and cardiovascular function.
Biochemical and Physiological Effects:
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD). 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
Advantages and Limitations for Lab Experiments
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has several advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive. 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one also has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. However, 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one's potential applications in the treatment of various diseases, particularly cancer and cardiovascular diseases. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one and its potential mechanisms of action.
Synthesis Methods
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one can be synthesized through a multi-step process that involves the reaction of 8-methyl-3H-purin-6-one with 1,3-dihydroxypropane in the presence of a base catalyst. The resulting intermediate is then reacted with ammonia to form the final product.
Scientific Research Applications
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one has been studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
145621-08-5 |
|---|---|
Product Name |
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-3H-purin-6-one |
Molecular Formula |
C9H13N5O4 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-9-(1,3-dihydroxypropoxy)-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c1-4-11-6-7(12-9(10)13-8(6)17)14(4)18-5(16)2-3-15/h5,15-16H,2-3H2,1H3,(H3,10,12,13,17) |
InChI Key |
SJMWNKHVSBDTDK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=C(N1OC(CCO)O)NC(=NC2=O)N |
SMILES |
CC1=NC2=C(N1OC(CCO)O)N=C(NC2=O)N |
Canonical SMILES |
CC1=NC2=C(N1OC(CCO)O)NC(=NC2=O)N |
synonyms |
9-(1'-hydroxy-2'-(hydroxymethyl)ethoxy)methylguanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



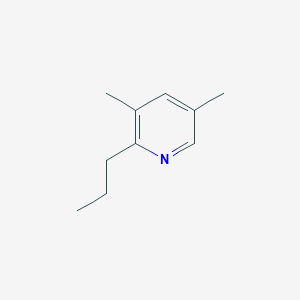

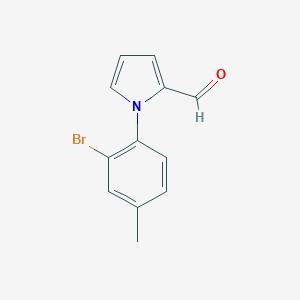
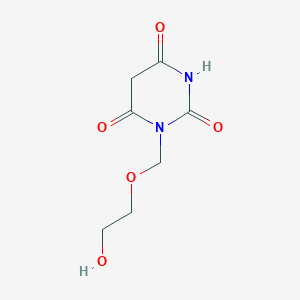
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
